"2-Bromo-1-phenylheptan-1-one" CAS number
"2-Bromo-1-phenylheptan-1-one" CAS number
An In-Depth Technical Guide to α-Bromo Phenyl Alkyl Ketones: A Focus on 2-Bromo-1-phenylpentan-1-one as a Case Study
Introduction
α-Bromo phenyl alkyl ketones are a class of organic compounds characterized by a phenyl group and a bromine atom attached to the carbon adjacent to a carbonyl group. These molecules are highly valued in synthetic organic chemistry and drug discovery for their reactivity, serving as versatile intermediates for the synthesis of a wide array of more complex molecules. While the specific compound "2-Bromo-1-phenylheptan-1-one" is not widely documented with a dedicated CAS number in public chemical databases, its chemical properties and applications can be thoroughly understood by examining a closely related and well-characterized analogue: 2-Bromo-1-phenylpentan-1-one.
This guide will use 2-Bromo-1-phenylpentan-1-one (CAS: 49851-31-2) as a representative example to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and applications of this important class of chemical intermediates.
Physicochemical Properties
The physicochemical properties of 2-Bromo-1-phenylpentan-1-one are crucial for its handling, storage, and application in synthetic protocols. A summary of its key properties is presented below.
| Property | Value |
| CAS Number | 49851-31-2[1][2][3] |
| Molecular Formula | C₁₁H₁₃BrO[2][3] |
| Molecular Weight | 241.12 g/mol [2][4] |
| Appearance | Colorless or slightly yellowish oily liquid[2][4] |
| Boiling Point | 94–96 °C at 0.25 Torr; 282.3 °C at 760 mmHg[4] |
| Density | ~1.310 g/cm³[4] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.[2][4] |
Synthesis of α-Bromo Phenyl Alkyl Ketones
The most common method for synthesizing α-bromo phenyl alkyl ketones is through the α-bromination of the corresponding phenyl alkyl ketone. This reaction can be achieved using various brominating agents. A widely used and effective method involves the use of sodium bromide and hydrogen peroxide in an acidic medium.
Experimental Protocol: Synthesis of 2-Bromo-1-phenylpentan-1-one
This protocol details the synthesis of 2-Bromo-1-phenylpentan-1-one from valerophenone.
Materials:
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Valerophenone
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Sodium Bromide (NaBr)
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30% Hydrochloric Acid (HCl)
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30% Hydrogen Peroxide (H₂O₂)
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Saturated Sodium Carbonate Solution
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Saturated Brine Solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Organic Solvent (e.g., Dichloromethane)
Procedure:
-
In a round-bottom flask, combine valerophenone (1.0 eq) and sodium bromide (3.0 eq).[5]
-
Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature.[4][5]
-
Continue stirring the mixture at room temperature for 1-2 hours.[4][5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[4][5]
-
Upon completion, stop stirring and allow the layers to separate.
-
Isolate the organic layer and wash it sequentially with a saturated sodium carbonate solution and then a saturated brine solution.[5]
-
Dry the organic layer over anhydrous magnesium sulfate.[5]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The final product, 2-Bromo-1-phenylpentan-1-one, is obtained as a bright yellow oily liquid.[4][5]
Caption: Generalized Sₙ2 reaction of an α-bromo ketone.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, α-bromo phenyl alkyl ketones can undergo elimination reactions (E2) to form α,β-unsaturated ketones. [6]These products are also valuable intermediates in organic synthesis, participating in reactions like Michael additions. The formation of these unsaturated ketones is particularly relevant in the synthesis of chalcones and related compounds, which have shown potential anti-inflammatory and anti-cancer properties. [6]
Applications in Drug Discovery and Development
The unique structural features of α-bromo phenyl alkyl ketones make them valuable building blocks in the pharmaceutical industry.
-
Scaffolds for Bioactive Molecules : They serve as precursors for the synthesis of a wide range of heterocyclic compounds, which are common scaffolds in many drug molecules. [4]* Intermediates for Active Pharmaceutical Ingredients (APIs) : These compounds are key intermediates in the synthesis of various APIs. [6]For example, they can be used in the development of beta-adrenergic receptor antagonists for cardiovascular diseases. [6]* Fragment-Based Drug Discovery : The phenyl ketone moiety can serve as a "poised fragment" in fragment-based drug discovery, allowing for rapid synthetic expansion to develop more potent and selective inhibitors for various biological targets. [7]The reactivity of the α-bromo group enables the facile introduction of diverse chemical functionalities to explore the chemical space around a binding pocket. [7]* Precursors for Specialty Chemicals : Beyond pharmaceuticals, these compounds are used in the production of specialty chemicals, including agrochemicals and materials for the polymer industry. [6]
Safety and Handling
α-Bromo phenyl alkyl ketones are reactive and require careful handling. The following table summarizes the key hazards and recommended safety precautions.
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed or inhaled. [1][8] | Use only in a well-ventilated area or under a chemical fume hood. [8][9]Avoid breathing dust, fumes, or vapors. [8][9] |
| Skin Corrosion/Irritation | Causes skin irritation. [1][8] | Wear protective gloves and clothing. [8][9]Wash hands thoroughly after handling. [8] |
| Eye Damage/Irritation | Causes serious eye irritation. [1][8] | Wear safety glasses with side-shields or goggles. [8][9] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and strong reducing agents. [8] | Store away from incompatible materials in a dry, cool, and well-ventilated place. [8] |
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [8][9]* In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [8]* If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [8][9]* If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell. [8]
Conclusion
α-Bromo phenyl alkyl ketones, exemplified by 2-Bromo-1-phenylpentan-1-one, are indispensable intermediates in modern organic synthesis and medicinal chemistry. Their facile synthesis and versatile reactivity, particularly through nucleophilic substitution and elimination reactions, provide a powerful platform for the construction of complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the chemistry and handling of these compounds is essential for leveraging their full potential in creating novel therapeutics and other high-value chemical entities.
References
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Matrix Fine Chemicals. 2-BROMO-1-PHENYLETHAN-1-ONE | CAS 70-11-1. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
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Bloom Tech. (2025, January 11). Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications?. Retrieved from [Link]
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Ozon Chemical. 2-Bromo-1-phenylpentan-1-one. Retrieved from [Link]
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Bai, Z., Velmurugan, K., Tian, X., & Hu, X.-Y. (2021). Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. ResearchGate. Retrieved from [Link]
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Tsynda, R., Pasichnyk, V., & Shynkarenko, D. (2022). Characteristics And Features Of The Expert Research On α-Bromovalerophenone (2-bromo-1- phenylpentan-1-one). Semantic Scholar. Retrieved from [Link]
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2-Bromovalerophenone: Synthesis Methods and Physico-Chemical Characterization. (n.d.). Retrieved from [Link]
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Asian Journal of Organic & Medicinal Chemistry. (2017). Retrieved from [Link]
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Theorem Chemical. high quality 99% purity 2-bromo-1-phenylpentan-1-one cas 49851-31-2. Retrieved from [Link]
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Sledz, P., et al. (2018). A poised fragment library enables rapid synthetic expansion yielding the first reported inhibitors of PHIP(2), an atypical bromodomain. PMC. Retrieved from [Link]
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